molecular formula C8H13N3 B7810800 N-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine

N-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine

Cat. No.: B7810800
M. Wt: 151.21 g/mol
InChI Key: KVTPULQCKIVOFA-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine is a cyclopropane-substituted amine featuring a 1-methylpyrazole moiety. Pyrazole derivatives are widely studied for their roles in medicinal chemistry and catalysis due to their hydrogen-bonding capabilities and steric effects . The cyclopropane group introduces ring strain, which may enhance reactivity or influence molecular conformation compared to linear alkyl chains .

Properties

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-5-4-8(10-11)6-9-7-2-3-7/h4-5,7,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTPULQCKIVOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and molecular data for N-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Purity Reference
This compound C8H14N3 152.22* 1100954-27-5 1-Methylpyrazole, cyclopropanamine N/A
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C10H17N3 179.27 1172971-35-5 Ethyl, 3-methylpyrazole 95%
N-[(1-Propyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C11H19N3 193.29* EN300-231641 Propyl substituent N/A
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C11H13N5 215.26 N/A Pyridinyl, 3-methylpyrazole N/A

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects: Ethyl and propyl analogs exhibit higher molecular weights and altered steric profiles compared to the methyl-substituted target compound.
  • Cyclopropane vs. Linear Chains : The cyclopropane group in the target compound introduces rigidity and strain, which may affect binding affinity in catalytic or biological systems compared to flexible alkyl chains .

Physicochemical and Spectral Properties

  • Melting Points : The pyridinyl analog () has a melting point of 104.0–107.0°C, while the target compound’s analogs (e.g., ethyl, propyl) lack reported data. Cyclopropane’s rigidity may elevate melting points compared to linear analogs .
  • Spectroscopic Data :
    • 1H/13C NMR : Pyridinyl analogs () show distinct aromatic proton shifts (δ 8.87 ppm for pyridine), whereas cyclopropane protons typically resonate near δ 0.5–1.5 ppm .
    • HRMS : Used to confirm molecular ions (e.g., m/z 215 [M+H]+ for the pyridinyl analog) .

Biological Activity

N-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine, with the CAS number 41832-28-4, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₉H₁₃N₃
  • Molecular Weight: 151.21 g/mol
  • CAS Number: 41832-28-4

The compound features a cyclopropanamine moiety linked to a pyrazole ring, which contributes to its unique biological properties.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Tubulin Polymerization: Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism can lead to apoptosis in cancer cells .
  • Cell Cycle Arrest: Studies have shown that related compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
  • Induction of Apoptosis: The compound may promote apoptosis in a dose-dependent manner, a critical feature for potential anticancer therapies .

Antiproliferative Effects

A series of studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the findings:

CompoundCell LineIC50 (μM)Mechanism of Action
7dHeLa0.52Tubulin inhibition
7dMCF-70.34Cell cycle arrest
7dHT-290.86Apoptosis induction

Note: Compound 7d, while not identical to this compound, shares structural similarities and provides insight into possible biological activities .

Safety and Toxicity

While specific toxicity data for this compound is sparse, related compounds have shown irritant properties under certain conditions . Safety assessments are crucial for determining the viability of this compound for therapeutic use.

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